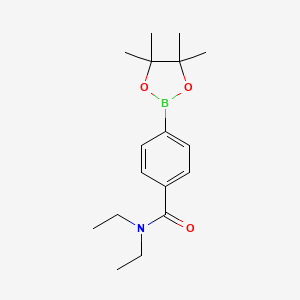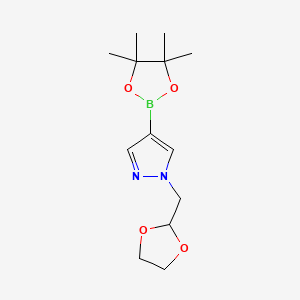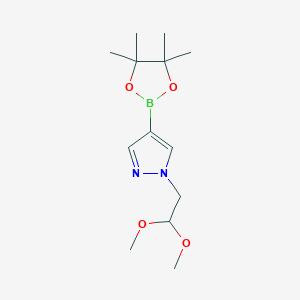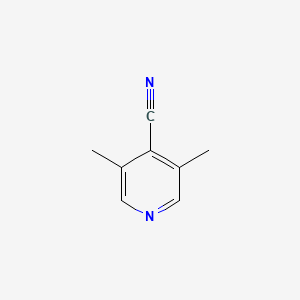
Ácido 6-metil-1H-indol-3-carboxílico
Descripción general
Descripción
6-methyl-1H-indole-3-carboxylic acid is an indole derivative . It is a significant heterocyclic system in natural products and drugs . It plays a main role in cell biology and has various biologically vital properties .
Synthesis Analysis
This compound can be prepared by the oxidation of 1-methylindole-3-aldehyde with alkaline potassium permanganate . Recent advances in the development of methods for indole cyclization, leading to indole-3-carboxylic acid derivatives, have been highlighted .Molecular Structure Analysis
The molecular formula of 6-methyl-1H-indole-3-carboxylic acid is C10H9NO2 . More detailed structural information may be available in specific databases .Chemical Reactions Analysis
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response .Physical and Chemical Properties Analysis
The molecular weight of 6-methyl-1H-indole-3-carboxylic acid is 175.18 . It has a melting point of 197-200 °C (dec.) (lit.) .Aplicaciones Científicas De Investigación
Investigación Farmacéutica
El ácido 6-metil-1H-indol-3-carboxílico sirve como reactivo en la síntesis de varios compuestos farmacéuticos. Por ejemplo, se utiliza en la preparación de inhibidores basados en ácido D-glutámico que se dirigen a la ligasa E. coli MurD, una enzima involucrada en la síntesis de la pared celular bacteriana . Además, se utiliza para crear indolindazoles e indolpirrolopiridinas como inhibidores de la cinasa de células T inducible por interleucina-2 , que tienen aplicaciones potenciales en inmunoterapia.
Terapia contra el Cáncer
Este compuesto también está involucrado en el desarrollo de agentes anticancerígenos. Actúa como precursor de conjugados amida con ketoprofeno, que inhiben la transcripción mediada por Gli1 en la vía de señalización Hedgehog . Se sabe que esta vía juega un papel en la progresión de varios cánceres.
Inmunomodulación
Los investigadores utilizan ácido 6-metil-1H-indol-3-carboxílico para preparar piridil-etenil-indoles. Estos compuestos se están estudiando como posibles inmunomoduladores anticancerígenos, que podrían ayudar a regular el sistema inmunitario para combatir el cáncer de manera más efectiva .
Agentes Antibacterianos y Antivirales
El compuesto es un reactivo para sintetizar agentes antibacterianos que prometen combatir infecciones bacterianas . También se utiliza para crear inhibidores de la polimerasa NS5B del virus de la hepatitis C, una enzima crucial para la replicación del virus de la hepatitis C, ofreciendo así un posible tratamiento para esta infección .
Investigación en Neurociencia
En neurociencia, el ácido 6-metil-1H-indol-3-carboxílico se utiliza para desarrollar inhibidores de la neurotoxina botulínica , lo que podría conducir a tratamientos para afecciones causadas por neurotoxinas.
Química Agrícola
Este compuesto también tiene aplicaciones en química agrícola. Está involucrado en el diseño y síntesis de nuevos derivados del ácido indol-3-carboxílico que actúan como antagonistas de la proteína receptora de auxina TIR1 . Estos derivados tienen un uso potencial como herbicidas.
Biología Vegetal
En biología vegetal, los metabolitos secundarios indólicos derivados de compuestos como el ácido 6-metil-1H-indol-3-carboxílico juegan un papel crucial en la defensa contra patógenos en plantas crucíferas .
Química Sintética
Finalmente, en química sintética, se sintetizan derivados del indol por sus actividades biológicas, incluida el tratamiento de células cancerosas, microbios y varios trastornos .
Mecanismo De Acción
Target of Action
6-Methyl-1H-indole-3-carboxylic acid, like other indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that can lead to various biological effects . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . For example, Indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .
Pharmacokinetics
Indole derivatives are generally known to have high gi absorption . This suggests that 6-methyl-1H-indole-3-carboxylic acid may also have good bioavailability.
Result of Action
Indole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . For example, some indole derivatives have been reported to inhibit the growth of certain cancer cells .
Action Environment
The action of 6-methyl-1H-indole-3-carboxylic acid, like other indole derivatives, can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan . Additionally, factors such as pH, temperature, and the presence of other substances can potentially affect the stability and efficacy of the compound.
Safety and Hazards
Direcciones Futuras
Indole derivatives have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .
Análisis Bioquímico
Biochemical Properties
6-Methyl-1H-indole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 6-methyl-1H-indole-3-carboxylic acid, have been shown to interact with enzymes involved in tryptophan metabolism . These interactions often involve binding to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity. Additionally, 6-methyl-1H-indole-3-carboxylic acid can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function .
Cellular Effects
6-Methyl-1H-indole-3-carboxylic acid exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of protein kinases and transcription factors, leading to changes in gene expression . This compound can also affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the production and utilization of cellular energy .
Molecular Mechanism
The molecular mechanism of action of 6-methyl-1H-indole-3-carboxylic acid involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, π-π stacking, and hydrophobic interactions . These binding interactions can lead to enzyme inhibition or activation, as well as changes in gene expression. For instance, 6-methyl-1H-indole-3-carboxylic acid has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-methyl-1H-indole-3-carboxylic acid can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 6-methyl-1H-indole-3-carboxylic acid is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function, including changes in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 6-methyl-1H-indole-3-carboxylic acid vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a certain dosage is required to achieve a therapeutic effect, while exceeding this dosage can lead to toxicity .
Metabolic Pathways
6-Methyl-1H-indole-3-carboxylic acid is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450s, which catalyze its oxidation and subsequent conversion to various metabolites . These metabolic pathways can influence the compound’s bioavailability and biological activity. Additionally, 6-methyl-1H-indole-3-carboxylic acid can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of 6-methyl-1H-indole-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, involving transport proteins such as ATP-binding cassette (ABC) transporters . Once inside the cell, 6-methyl-1H-indole-3-carboxylic acid can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 6-methyl-1H-indole-3-carboxylic acid is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, 6-methyl-1H-indole-3-carboxylic acid may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, its localization to mitochondria can impact cellular energy metabolism and apoptosis .
Propiedades
IUPAC Name |
6-methyl-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-2-3-7-8(10(12)13)5-11-9(7)4-6/h2-5,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHZCIOPSFQASN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593329 | |
| Record name | 6-Methyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209920-43-4 | |
| Record name | 6-Methyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methyl-1H-indole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1319012.png)
![N-Pyridin-4-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide](/img/structure/B1319013.png)





![2-Methylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1319026.png)



